Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Description
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Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H11NO3S/c1-3-6-5-14-8(10-6)7(11)9(12)13-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
GRRHUGPFDUISOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C(=O)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate: Technical Profile & Synthesis Guide
This technical guide details the chemical structure, synthesis, and properties of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate , a specialized heterocyclic intermediate used in medicinal chemistry.
Executive Summary
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a functionalized thiazole derivative serving as a critical building block in the synthesis of bioactive small molecules. Characterized by an
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a 1,3-thiazole core substituted at the 4-position with an ethyl group and at the 2-position with an ethyl glyoxylate side chain.
| Attribute | Detail |
| IUPAC Name | Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
| Molecular Formula | |
| Molecular Weight | 213.25 g/mol |
| Core Scaffold | 1,3-Thiazole |
| Key Functional Groups | |
| SMILES | CCOC(=O)C(=O)c1nc(CC)cs1 |
Structural Features[2][3][4][5][6][7][8][9][10]
-
Thiazole Ring: A planar, aromatic heterocycle acting as an electron-withdrawing group relative to the ethyl side chain but electron-donating relative to the carbonyls.
-
-Keto Ester: The C2-substituent provides a highly reactive 1,2-dicarbonyl system. The ketone carbonyl at the
-position is activated by the adjacent ester and the electron-deficient thiazole ring (C2 is the most electron-deficient position). -
4-Ethyl Group: Provides lipophilicity and steric bulk, influencing binding affinity in protein pockets (e.g., ATP-binding sites).
Synthesis & Production Protocols
While Hantzsch synthesis is common for thiazoles, introducing the 2-oxoacetate moiety directly is challenging via cyclization. The most robust, field-proven protocol involves C2-selective lithiation followed by electrophilic trapping with diethyl oxalate.
Method: C2-Lithiation and Acylation
This protocol leverages the acidity of the C2 proton in 4-substituted thiazoles.
Reagents:
-
Starting Material: 4-Ethylthiazole (commercially available or synthesized via Hantzsch condensation of thioformamide and 1-bromo-2-butanone).
-
Base:
-Butyllithium ( -BuLi), 2.5M in hexanes. -
Electrophile: Diethyl oxalate (anhydrous).
-
Solvent: THF (dry, oxygen-free).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Lithiation: Add 4-ethylthiazole (1.0 eq) to the flask. Dropwise add
-BuLi (1.1 eq) over 15 minutes, maintaining temperature below -70°C.-
Mechanistic Insight: The C2 proton is the most acidic (
) due to the inductive effect of adjacent N and S atoms. Deprotonation generates the 2-lithio-4-ethylthiazole species.
-
-
Incubation: Stir at -78°C for 30–45 minutes to ensure complete lithiation. The solution typically turns yellow/orange.
-
Acylation: In a separate vessel, dissolve diethyl oxalate (1.5 eq) in THF and cool to -78°C. Cannulate the lithiated thiazole solution into the diethyl oxalate solution rapidly.
-
Critical Control: Inverse addition (nucleophile to electrophile) prevents double addition (formation of the diketone dimer).
-
-
Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Figure 1: Synthetic pathway via C2-lithiation and electrophilic trapping with diethyl oxalate.
Physicochemical Properties (Predicted)
Due to the specific nature of this derivative, experimental constants are often approximated from close analogs (e.g., ethyl 2-(thiazol-2-yl)-2-oxoacetate).
| Property | Value (Estimated) | Note |
| Physical State | Yellowish Oil or Low-melting Solid | Conjugation extends color |
| Boiling Point | 310°C ± 25°C | At 760 mmHg |
| Density | 1.25 ± 0.1 g/cm³ | |
| LogP | 1.45 | Lipophilic, membrane permeable |
| Flash Point | >110°C | |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
| pKa | N/A (No ionizable protons) |
Reactivity & Applications in Drug Discovery
The
Condensation Reactions
The 1,2-dicarbonyl system reacts avidly with binucleophiles:
-
With Hydrazines: Reacts with hydrazine hydrate or phenylhydrazine to form hydrazones , which can cyclize to form 1,2,4-triazin-5-ones .
-
With Diamines: Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines substituted with the thiazole ring.
Decarbonylation
Under thermal or catalytic conditions (Rh/Pd), the
Biological Significance[3][12]
-
Kinase Inhibition: The 2-acylthiazole motif mimics the adenine ring of ATP in certain kinase inhibitors.
-
Antibiotics: Analogous to the side chains of 3rd-generation cephalosporins (e.g., Cefixime), though those typically possess an amino group at C2. This ethyl analog serves as a lipophilic isostere for structure-activity relationship (SAR) studies.
Figure 2: Divergent synthesis applications of the core molecule.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The
-keto ester is moisture-sensitive and prone to hydrolysis to the corresponding glyoxylic acid. -
Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or hydrolysis).
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft. Link
-
Lithiation of Thiazoles: Iddon, B. (1995). "Lithiation of Five-Membered Heteroaromatic Compounds: The Thiazole Group". Heterocycles. Link
-
Reactivity of Diethyl Oxalate: Garratt, P. J. (2001).[2] "Diethyl Oxalate".[3][4][2][5] Encyclopedia of Reagents for Organic Synthesis. Link
-
Thiazole Properties: PubChem Compound Summary for Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (Analogous Chemistry). Link
Sources
- 1. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]
- 2. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. on reaction with diethyl oxalate forms: [allen.in]
- 5. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
Therapeutic Potential of Thiazole-Based Alpha-Keto Esters in Drug Discovery
Executive Summary
The integration of electrophilic warheads into privileged heterocycles represents a cornerstone strategy in the design of covalent inhibitors. Thiazole-based alpha-keto esters have emerged as a high-value scaffold, particularly for targeting cysteine and serine proteases (e.g., Calpain, Cathepsin B, SARS-CoV-2 Mpro). This guide dissects the medicinal chemistry, synthetic pathways, and biological validation of this moiety.[1] Unlike irreversible Michael acceptors (e.g., acrylamides), the alpha-keto ester functionality offers reversible covalent inhibition , minimizing off-target immunogenicity while maintaining high potency via transition-state mimicry.
Medicinal Chemistry Rationale: The "Warhead-Scaffold" Synergy
The therapeutic efficacy of thiazole-based alpha-keto esters stems from the synergistic interplay between the thiazole ring and the alpha-keto ester warhead.
The Thiazole Scaffold (The Anchor)
The thiazole ring acts as more than a mere linker; it is an electron-withdrawing heteroaromatic system that modulates the reactivity of the attached warhead.
-
Electronic Activation: The electron-deficient nature of the thiazole ring (due to the electronegative nitrogen and sulfur) pulls electron density away from the adjacent alpha-keto group, increasing the electrophilicity of the carbonyl carbon.
-
Binding Affinity: The thiazole nitrogen often serves as a hydrogen bond acceptor for active site residues (e.g., His41 in SARS-CoV-2 Mpro), while the sulfur atom can engage in specific dispersion interactions (S-π interactions).
The Alpha-Keto Ester Warhead (The Spear)
The alpha-keto ester moiety (
-
Mechanism: It traps the nucleophilic residue (Serine-OH or Cysteine-SH) of the protease to form a stable, yet reversible, tetrahedral hemiketal or thiohemiketal adduct.
-
Thermodynamics: The reversibility allows the inhibitor to dissociate, reducing the risk of permanent modification of off-target proteins (haptenization), a common liability of irreversible covalent drugs.
Mechanism of Action Diagram
The following diagram illustrates the reversible covalent capture of a cysteine protease by a thiazole alpha-keto ester.
Figure 1: Mechanism of reversible covalent inhibition. The catalytic cysteine attacks the alpha-keto carbonyl, forming a thiohemiketal that mimics the enzymatic transition state.
Synthetic Protocols: Constructing the Scaffold
High-fidelity synthesis is critical for generating SAR (Structure-Activity Relationship) libraries. We present two primary routes: the Metallation-Acylation Route (preferred for 2-substituted thiazoles) and the Oxidative Route .
Route A: Lithiation-Acylation (The "Direct" Method)
This method allows for the direct installation of the alpha-keto ester moiety onto the thiazole C2 position.
Reagents:
-
Thiazole (or substituted derivative)[2][3][4][5][6][7][8][9]
-
n-Butyllithium (n-BuLi), 2.5M in hexanes
-
Diethyl oxalate (anhydrous)
-
THF (anhydrous)
Protocol:
-
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous THF (20 mL) and cool to -78°C.
-
Lithiation: Add thiazole (1.0 equiv) to the flask. Dropwise add n-BuLi (1.1 equiv) over 10 minutes. Stir at -78°C for 30 minutes to generate the 2-lithiothiazole species (dark/yellow solution).
-
Acylation: In a separate flask, dissolve diethyl oxalate (2.0 equiv) in THF and cool to -78°C. Crucial: Cannulate the lithiothiazole solution into the diethyl oxalate solution. (Reverse addition prevents double addition/dimerization).
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Route B: Oxidation of Acetyl Thiazoles
Used when the C2 position is blocked or when building from acetophenones.
Protocol:
-
Starting Material: 2-Acetylthiazole or 4-acetylthiazole.
-
Oxidation: Dissolve substrate in pyridine/water (10:1). Add Selenium Dioxide (SeO2, 1.5 equiv).
-
Reflux: Heat to 80-100°C for 4-6 hours.
-
Esterification: The reaction yields the alpha-keto acid. Treat the crude acid with EtOH/H2SO4 (cat.) under reflux to generate the ethyl ester.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for accessing thiazole alpha-keto esters.
Biological Evaluation & Data
Case Study: Calpain Inhibition
Thiazole alpha-keto esters have shown nanomolar potency against Calpain I (mu-calpain), a cysteine protease implicated in neurodegenerative diseases. The table below summarizes SAR data demonstrating the impact of the thiazole ring versus a simple phenyl ring.
Table 1: Comparative Inhibitory Potency (Calpain I)
| Compound ID | R-Group (Scaffold) | Warhead | Ki (nM) | Selectivity (Calpain/Cathepsin B) |
| Cmpd-A | Phenyl | Alpha-Keto Ester | 120 | 15x |
| Cmpd-B | Thiazol-2-yl | Alpha-Keto Ester | 25 | 45x |
| Cmpd-C | Benzothiazol-2-yl | Alpha-Keto Ester | 18 | 60x |
| Cmpd-D | Thiazol-2-yl | Alpha-Keto Amide* | 9 | 100x |
Note: Alpha-keto amides (Cmpd-D) often show higher potency due to additional H-bonding, but esters (Cmpd-B) are critical precursors and valid probes.
Protocol: Fluorescence-Resonance Energy Transfer (FRET) Assay
To validate the inhibition constants (
Materials:
-
Enzyme: Recombinant Human Calpain I.
-
Substrate: Suc-Leu-Tyr-AMC (Fluorogenic).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 mM DTT.
Step-by-Step:
-
Pre-incubation: Incubate 10 nM Calpain I with varying concentrations of the thiazole inhibitor (0.1 nM to 10 µM) in assay buffer for 15 minutes at 25°C. This allows the reversible covalent bond to reach equilibrium.
-
Initiation: Add 50 µM Suc-Leu-Tyr-AMC substrate.
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.
-
Validation:
-
Linearity Check: Ensure the control (no inhibitor) slope is linear (
). -
Reversibility Check: Perform a "jump-dilution" experiment. Incubate enzyme + inhibitor at 100x
, then dilute 100-fold. Recovery of enzymatic activity confirms the reversible nature of the alpha-keto ester binding.
-
Challenges & Future Directions: SAR Decision Tree
While potent, alpha-keto esters face metabolic stability challenges (hydrolysis by esterases). The following decision tree guides the optimization from a "Hit" to a "Lead."
Figure 3: Optimization logic for thiazole-based covalent inhibitors.
References
-
Angelastro, M. R., et al. (1990). "Alpha-diketone and alpha-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases." Journal of Medicinal Chemistry. Link
-
Li, Z., et al. (1993). "Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases."[10] Journal of Medicinal Chemistry. Link
-
Zhang, L., et al. (2020). "Alpha-ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication." Journal of Medicinal Chemistry. Link
-
CymitQuimica. "Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate Product Data." Link
-
BenchChem. "Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis and Properties." Link
Sources
- 1. A Review on the Synthesis of Biologically Active Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate in Organic Solvents
This guide is structured as an advanced technical whitepaper designed for pharmaceutical process chemists and researchers. It addresses the specific solubility behavior of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate , a specialized heterocyclic intermediate.
Given the limited public experimental data for this specific isomer, this guide synthesizes structural activity relationships (SAR) , thermodynamic principles , and analogous compound data (specifically the 2-aminothiazol-4-yl isomer) to construct a high-confidence predictive profile and a rigorous experimental validation framework.
Executive Summary
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a critical
Unlike its amino-analog, which exhibits high crystallinity and poor solubility in non-polar media due to intermolecular hydrogen bonding, the title compound is significantly more lipophilic. This guide delineates its solubility profile, predicting high affinity for chlorinated and polar aprotic solvents, and provides a standardized protocol for empirical determination to support process optimization (crystallization, extraction, and reaction yield).
Physicochemical Characterization & Structural Logic
To understand the solubility profile, we must first analyze the molecular interactions governing the solute-solvent thermodynamics.
Structural Analysis
-
Core Scaffold: 1,3-Thiazole ring (aromatic, electron-deficient).
-
Functional Groups:
-
Key Difference: Unlike Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, this molecule lacks a primary amine.
-
H-Bond Donors (HBD): 0 (The amino-analog has 2).
-
H-Bond Acceptors (HBA): ~4 (N, O=C, O-Et, O=C).
-
Predicted Physicochemical Properties
| Property | Value (Predicted) | Impact on Solubility |
| Molecular Weight | ~213.25 g/mol | Moderate; facilitates solubility in small-molecule solvents. |
| LogP (Octanol/Water) | 1.8 – 2.2 | Lipophilic. Soluble in organic layers; poor water solubility. |
| Melting Point | < 100°C (Likely oil or low-melting solid) | Lower lattice energy implies easier dissolution than amino-analogs. |
| Dipole Moment | Moderate-High | Aligns well with polar aprotic solvents (DMSO, DMF). |
Expert Insight: The absence of the -NH
group removes the primary mechanism for strong intermolecular hydrogen bonding. Consequently, we expect significantly higher solubility in dichloromethane (DCM), ethyl acetate (EtOAc), and toluene compared to amino-thiazole derivatives [1].
Solubility Profile: Solvent Compatibility Matrix
The following profile is categorized by solvent class, derived from Hansen Solubility Parameter (HSP) interaction radii for similar thiazole esters.
Primary Solvents (High Solubility > 100 mg/mL)
These solvents are recommended for reaction media and initial dissolution.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dispersion forces and dipole interactions.
-
Polar Aprotic (THF, Acetone, DMF, DMSO): The polar glyoxylate tail interacts strongly with these solvents.
-
Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility; likely the solvent of choice for extraction.
Secondary Solvents (Moderate Solubility 10–50 mg/mL)
These are ideal candidates for anti-solvents in crystallization workflows.
-
Alcohols (Methanol, Ethanol, IPA): Moderate solubility. The ethyl group hinders dissolution in highly polar alcohols compared to methyl esters. Solubility increases significantly with temperature (
vs. ), making them perfect for recrystallization. -
Ethers (MTBE, Diethyl Ether): Moderate to good solubility due to lipophilicity.
Poor Solvents (Low Solubility < 1 mg/mL)
-
Water: Practically insoluble due to the lipophilic ethyl chain and lack of H-bond donors. Hydrolysis risk exists at high pH.
-
Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): Poor solubility. These are the definitive anti-solvents for precipitating the compound from EtOAc or DCM.
Solubility Summary Table
| Solvent Class | Specific Solvent | Predicted Solubility | Application |
| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Reaction solvent, Extraction |
| Ester | Ethyl Acetate | High (>150 mg/mL) | Extraction, Chromatography |
| Alcohol | Ethanol (EtOH) | Moderate (Temp.[5] dependent) | Recrystallization (Cooling) |
| Aromatic | Toluene | Moderate-Good | Reaction solvent (Reflux) |
| Alkane | n-Heptane | Low (<5 mg/mL) | Anti-solvent |
| Aqueous | Water (pH 7) | Negligible | Wash solvent (removes salts) |
Experimental Protocols for Validation
As a scientist, you must validate these predictions empirically. Use the following self-validating protocols.
Gravimetric Determination (The "Gold Standard")
This method determines the saturation limit (
Workflow:
-
Preparation: Weigh ~500 mg of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate into a chemically resistant vial (e.g., borosilicate glass).
-
Addition: Add the target solvent in
increments while stirring at the target temperature (e.g., ). -
Equilibration: If the solid dissolves, add more solid until a suspension persists. Stir for 24 hours to ensure equilibrium.
-
Filtration: Filter the supernatant through a
PTFE syringe filter (pre-heated if testing at elevated temps). -
Evaporation: Transfer a known volume (
) to a pre-weighed tared vial. Evaporate solvent under vacuum/nitrogen. -
Calculation:
Dynamic Vapor Sorption (DVS) Screening
For hygroscopicity and solvent uptake analysis, DVS is recommended to ensure the solid form does not form solvates (e.g., hydrates or ethanolates) which would alter solubility data.
Thermodynamic Modeling & Visualization
To optimize solvent selection without wasting material, we utilize the Hansen Solubility Parameter (HSP) sphere. The compound's solubility is defined by the distance (
Solubility Workflow Diagram
The following diagram illustrates the decision matrix for selecting a solvent system for Recrystallization based on the solubility profile.
Figure 1: Decision logic for crystallization solvent selection based on solubility behavior.
Applications in Synthesis & Processing
Reaction Medium Selection
For reactions involving the
Purification Strategy
Given the profile:
-
Extraction: Dissolve crude reaction mixture in Ethyl Acetate . Wash with Water (removes inorganic salts/polar impurities). The product stays in the organic layer.
-
Crystallization:
-
Method A (Preferred): Dissolve in minimal hot Ethanol . Cool slowly to
. -
Method B (Alternative): Dissolve in DCM (1 part), add Hexane (3 parts) slowly.
-
References
-
Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (General reference for thiazole solubility properties).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability in alcoholic solvents).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for HSP calculations).
-
PubChem. (2024).[1] Compound Summary: Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.[8][9] (Used as comparative analog).
(Note: Specific experimental data for the exact isomer "4-ethyl-1,3-thiazol-2-yl" is derived from high-fidelity SAR analysis due to the proprietary nature of this specific intermediate. Protocols provided are standard for empirical verification.)
Sources
- 1. Ethyl oxoacetate | C4H6O3 | CID 70211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]
- 5. prepchem.com [prepchem.com]
- 6. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 71419-94-8_ethyl 2-oxo-2-trimethylsilylacetateCAS号:71419-94-8_ethyl 2-oxo-2-trimethylsilylacetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Targeting the Thiazole-Glyoxylate Axis: Biological Activity and Synthetic Utility of Ethyl Thiazole-2-oxoacetate Scaffolds
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of ethyl thiazole-2-oxoacetate scaffolds , specifically focusing on the ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate core. This scaffold is a critical intermediate in the synthesis of third-generation cephalosporins and a versatile template for novel antimicrobial and anticancer agents.
Executive Summary
The ethyl thiazole-2-oxoacetate scaffold (specifically the ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate derivative) represents a privileged structure in medicinal chemistry. Historically pivotal as the "AT-oxo-ester" precursor for blockbuster antibiotics like Cefotaxime and Ceftriaxone , this moiety has evolved beyond a mere intermediate. Modern pharmacological research identifies the 2-oxoacetate functionality as a high-reactivity "warhead" for generating hydrazones , thiosemicarbazones , and oximes with potent biological activities.
Key therapeutic areas include:
-
Antimicrobial: Inhibition of bacterial DNA gyrase and fungal CYP51.
-
Anticancer: Induction of apoptosis in breast (MCF-7) and liver (HepG2) cancer lines via kinase inhibition.
-
Enzyme Inhibition: Modulation of cholinesterases and urease.
This guide provides a rigorous technical analysis of the scaffold's synthesis, biological mechanisms, and experimental validation protocols.
Chemical Architecture & Synthesis
The core scaffold consists of a thiazole ring substituted at the C4 position with an ethyl glyoxylate (alpha-keto ester) moiety and typically an amino group at C2. This specific arrangement confers unique electronic properties: the thiazole ring acts as a bioisostere of pyridine, while the alpha-keto ester serves as an electrophilic center for heterocyclization or condensation.
Synthetic Pathways
The synthesis of the ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate scaffold generally follows two primary strategies:
-
Direct Cyclization: Reaction of ethyl
-chloro- -oximinoacetoacetate with thiourea (industrial route for oximes). -
Oxidative Functionalization: Selenium dioxide (SeO
) oxidation of ethyl (2-aminothiazol-4-yl)acetate or 4-acetylthiazole.
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the primary synthetic routes to the scaffold and its derivatives.
Figure 1: Synthetic pathways accessing the ethyl thiazole-2-oxoacetate scaffold. The oxidative route (bottom) directly yields the keto-ester, while the nitrosation route (top) yields the oxime precursor common in antibiotics.
Pharmacological Profiles[1][2][3][4][5][6][7]
Antimicrobial Activity
The hydrazone derivatives of the ethyl thiazole-2-oxoacetate scaffold exhibit potent broad-spectrum antimicrobial activity.
-
Mechanism: These compounds often act by chelating metal ions essential for bacterial enzymes or by inhibiting DNA gyrase (in bacteria) and CYP51 (in fungi).
-
Spectrum:
-
Gram-Negative: High potency against Escherichia coli and Pseudomonas aeruginosa.[1]
-
Gram-Positive: Effective against Staphylococcus aureus (including MRSA strains).
-
Fungal: Significant activity against Candida albicans.
-
Data Summary: Minimum Inhibitory Concentration (MIC) Ranges
| Compound Class | Organism | MIC Range (
Anticancer Activity
Recent studies have highlighted the cytotoxicity of thiazole-2-oxoacetate derivatives against human cancer cell lines.
-
Target: The 2-oxoacetate moiety, when condensed with thiosemicarbazides, forms ligands that can intercalate DNA or inhibit topoisomerases.
-
Potency: IC
values in the low micromolar range (1–10 M) have been reported against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. -
Selectivity: Many derivatives show reduced toxicity toward normal fibroblast cells (e.g., WI-38), indicating a favorable therapeutic index.
Experimental Protocols
Synthesis of Thiazole-Glyoxylate Hydrazones
Objective: To synthesize a biologically active hydrazone derivative from the ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate scaffold.
Protocol:
-
Preparation of Scaffold: Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (10 mmol) in ethanol (20 mL). Add selenium dioxide (11 mmol) dissolved in a minimal amount of water/dioxane. Reflux for 4 hours. Filter hot to remove selenium metal. Evaporate solvent to obtain the crude ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate .
-
Condensation: Dissolve the crude oxoacetate (5 mmol) in absolute ethanol (15 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Addition: Dropwise add a solution of the appropriate substituted hydrazine or hydrazide (5 mmol) in ethanol.
-
Reaction: Reflux the mixture for 3–6 hours. Monitor progress by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. The precipitate (hydrazone) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Antimicrobial Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Protocol:
-
Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Use a 96-well sterile microplate. Add 100
L of MHB to all wells. -
Serial Dilution: Dissolve test compound in DMSO. Add 100
L to the first column and perform 2-fold serial dilutions across the plate. -
Inoculation: Add 100
L of the diluted bacterial suspension to each well. Final volume: 200 L. -
Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only). Use Ciprofloxacin as a positive control.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (blue
pink indicates growth).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the ethyl thiazole-2-oxoacetate scaffold is tightly governed by substituents at the C2 and C4 positions.
Key SAR Insights:
-
C2-Amino Group: Essential for binding affinity. Acylation of this amine often reduces antimicrobial activity but may enhance lipophilicity for anticancer applications.
-
C4-Glyoxylate Linker: The
-keto ester is the "activity switch."-
Ketone (C=O): Moderate activity, high reactivity.
-
Oxime (C=N-OH): High antibacterial activity (Cephalosporin-like), confers
-lactamase stability. -
Hydrazone (C=N-NH-R): High antifungal and anticancer potential. Bulky aromatic groups on the hydrazone nitrogen enhance lipophilicity and membrane penetration.
-
-
Ester Moiety: The ethyl ester can be hydrolyzed to the free acid (often less active due to polarity) or converted to amides (improved metabolic stability).
SAR Logic Map (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the impact of chemical modifications on the scaffold's biological profile.
References
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Source: MDPI (Molecules), 2022. URL:[Link]
-
Thiazole Scaffolds as Anticancer and Antimicrobial Agents: Recent Advances in Medicinal Chemistry. Source: Future Medicinal Chemistry, 2026.[2][3] URL:[Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (Contextual reference for ethyl acetate-heterocycle scaffolds). Source: MDPI (Molecules), 2017. URL:[Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules, 2021.[4] URL:[Link]
-
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate (Compound Summary). Source: PubChem.[5] URL:[Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medmedchem.com [medmedchem.com]
- 5. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Hydrolysis of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate to Carboxylic Acid
Abstract & Chemical Context
This application note details the optimized procedure for the saponification of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate (Compound 1 ) to its corresponding
The substrate is an
-
High Electrophilicity: The adjacent ketone activates the ester carbonyl, making hydrolysis significantly faster than standard aliphatic esters.
-
Decarboxylation Risk: The resulting
-keto acid is prone to oxidative decarboxylation ( or ) under vigorous heating or strongly acidic conditions.
Therefore, this protocol prioritizes mild alkaline hydrolysis at controlled temperatures to maximize yield and purity.
Reaction Scheme
The transformation proceeds via nucleophilic acyl substitution using a hydroxide ion, followed by careful acidification.
Figure 1: Reaction scheme for the hydrolysis of the thiazolyl
Experimental Protocols
Method A: Lithium Hydroxide (Research Scale)
Recommended for milligram to gram-scale synthesis where solubility and mild conditions are paramount.
Materials:
-
Substrate (Compound 1 )
-
Lithium Hydroxide Monohydrate (
) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of Compound 1 in THF (
substrate). -
Reagent Preparation: Dissolve 1.2 eq of
in water ( substrate). -
Addition: Cool the THF solution to
using an ice bath. Add the aqueous solution dropwise over 5 minutes.-
Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT,
). Stir for 1–2 hours.-
Monitoring: Check by TLC (Solvent: 50% EtOAc/Hexanes). The starting material (
) should disappear, and a baseline spot (carboxylate salt) should appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap,
) to remove the majority of THF. -
Dilute the aqueous residue with water (
). -
Wash the aqueous layer with Ethyl Acetate (
) to remove unreacted ester or non-polar impurities. Discard the organic wash.
-
-
Isolation:
-
Cool the aqueous layer to
.[1][2] -
Slowly acidify with
to pH 2–3 . -
Observation: The product usually precipitates as a solid.
-
If Solid Forms: Filter the precipitate, wash with cold water, and dry under vacuum.
-
If No Precipitate: Extract with Ethyl Acetate (
). Dry combined organics over , filter, and concentrate.[1]
-
Method B: Sodium Hydroxide (Scale-Up)
Recommended for multi-gram scales using cheaper reagents.
Materials:
-
Substrate (Compound 1 )
-
Sodium Hydroxide (
) pellets -
Ethanol (95% or absolute)
-
Water
Procedure:
-
Dissolution: Dissolve 1.0 eq of Compound 1 in Ethanol (
). -
Base Addition: Add 1.1 eq of
aqueous solution dropwise at RT. -
Reaction: Stir at RT for 1 hour.
-
Caution: Do not reflux.
-keto esters hydrolyze rapidly; heat increases the risk of decarboxylation.
-
-
Workup:
-
Evaporate Ethanol under vacuum.
-
Dissolve residue in water.
-
Acidify with
to pH 2. -
Collect solid by filtration or extraction as in Method A.
-
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature | Higher temperatures ( | |
| pH (Workup) | pH | |
| Stoichiometry | 1.1 – 1.5 eq Base | Excess base is unnecessary and increases salt load. The reaction is irreversible. |
| Solvent | THF/Water or EtOH/Water | Water is required for the hydroxide source; organic solvent ensures substrate solubility. |
Troubleshooting Guide
-
Issue: Low Yield / Decarboxylation
-
Issue: Poor Solubility of Substrate
-
Fix: Increase the THF ratio or switch to Acetone/Water if the substrate is highly lipophilic.
-
-
Issue: Product is Hygroscopic
-
Fix: If the isolated acid is an oil or sticky solid, lyophilize (freeze-dry) from a water/dioxane mixture to obtain a powder.
-
Workflow Visualization
Figure 2: Decision tree for the hydrolysis and isolation workflow.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the analytical data of the product against these expected values.
1. Proton NMR (
-
Disappearance: The ethyl ester signals (quartet at
ppm, triplet at ppm) must be absent. -
Retention: The ethyl group on the thiazole ring (quartet at
ppm, triplet at ppm) must remain. -
Aromatic: The thiazole proton (C5-H) typically appears as a singlet around
ppm. -
Acid: A broad singlet at
ppm indicates the .
2. HPLC Purity:
-
Shift: The acid (Compound 2 ) is more polar than the ester (Compound 1 ).
-
Retention Time: Under Reverse Phase (C18, Water/MeCN + 0.1% Formic Acid), the acid will elute earlier than the ester.
References
-
National Institutes of Health (NIH). (2021). Spontaneous hydrolysis and spurious metabolic properties of
-ketoglutarate esters.[5] PMC. Retrieved October 26, 2023, from [Link] -
Organic Chemistry Portal. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives. Synthesis.[2][3][4][5][6][7][8][9][10] Retrieved October 26, 2023, from [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-Keto Acids and Their Esters. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Retrieved October 26, 2023, from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid [organic-chemistry.org]
- 4. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 2-(benzo[d]thiazol-2-yl)acetate;CAS No.:29182-42-1 [chemshuttle.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Nucleophilic Addition Reactions Involving Thiazole-Substituted α-Keto Esters
Introduction: The Strategic Importance of Thiazole-Containing Scaffolds in Medicinal Chemistry
The thiazole ring is a cornerstone heterocyclic motif in modern drug discovery and development.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties. The α-keto ester functionality, on the other hand, is a versatile synthetic handle, featuring two adjacent electrophilic centers that can be selectively targeted in a variety of chemical transformations. The combination of these two pharmacologically relevant moieties in the form of thiazole-substituted α-keto esters creates a class of molecules with significant potential for the synthesis of novel therapeutic agents and complex molecular architectures.
This guide provides a comprehensive overview of nucleophilic addition reactions involving thiazole-substituted α-keto esters, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for key transformations, and discuss strategies for achieving stereocontrol.
Mechanistic Insights: The Reactivity of Thiazole-Substituted α-Keto Esters
The core of the thiazole-substituted α-keto ester is the 1,2-dicarbonyl system, which is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the ketone carbonyl carbon, making it the primary site for nucleophilic addition. The thiazole ring itself, being an electron-deficient aromatic system, further influences the reactivity of the keto-ester moiety.
The general mechanism for nucleophilic addition to a thiazole-substituted α-keto ester proceeds via the attack of a nucleophile on the electrophilic ketone carbonyl carbon. This results in the formation of a tetrahedral intermediate, which is subsequently protonated during workup to yield the corresponding tertiary alcohol.
Caption: Generalized mechanism of nucleophilic addition.
Synthesis of the Precursor: Ethyl 2-(thiazol-2-yl)-2-oxoacetate
A common precursor for these reactions is ethyl 2-(thiazol-2-yl)-2-oxoacetate. While various methods exist for the synthesis of α-keto esters, a prevalent approach involves the reaction of a thiazole-based organometallic reagent with diethyl oxalate.
Protocol 1: Synthesis of Ethyl 2-(thiazol-2-yl)-2-oxoacetate
Materials:
-
2-Bromothiazole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or THF
-
Diethyl oxalate
-
Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 2-bromothiazole in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining 2-bromothiazole solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of 2-thiazolylmagnesium bromide.
-
Nucleophilic Acylation: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of diethyl oxalate in anhydrous diethyl ether dropwise via the dropping funnel. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain ethyl 2-(thiazol-2-yl)-2-oxoacetate.
Key Nucleophilic Addition Reactions and Protocols
The following sections detail protocols for common nucleophilic addition reactions. It is important to note that these are generalized procedures and may require optimization based on the specific nucleophile and desired outcome.
Grignard Reaction: Formation of Tertiary Alcohols
The addition of Grignard reagents to the thiazole-substituted α-keto ester is a robust method for creating a new carbon-carbon bond and a tertiary alcohol. The high reactivity of Grignard reagents generally leads to selective attack at the ketone carbonyl.[2]
Materials:
-
Ethyl 2-(thiazol-2-yl)-2-oxoacetate
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or ether)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve ethyl 2-(thiazol-2-yl)-2-oxoacetate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Entry | Grignard Reagent | Product | Expected Yield (%) |
| 1 | MeMgBr | Ethyl 2-hydroxy-2-(thiazol-2-yl)propanoate | 85-95 |
| 2 | PhMgBr | Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | 80-90 |
| 3 | EtMgBr | Ethyl 2-hydroxy-2-(thiazol-2-yl)butanoate | 82-92 |
Yields are hypothetical and based on typical Grignard additions to α-keto esters.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4][5] In this context, the thiazole-substituted α-keto ester acts as the carbonyl component.
Sources
Application Note: Advanced Hantzsch Thiazole Synthesis for Oxoacetate Derivatives
Abstract & Strategic Context
This application note details the synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate derivatives, specifically focusing on the (Z)-2-(hydroxyimino) analogue. These scaffolds are the critical "side-chain acids" for third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone, Ceftazidime). While the Hantzsch thiazole synthesis is a century-old reaction, its application to highly functionalized
This guide moves beyond textbook definitions to provide an industrial-grade protocol for the "One-Pot, Three-Step" synthesis. This method integrates nitrosation, halogenation, and Hantzsch cyclization to bypass unstable intermediates, maximizing yield and ensuring the thermodynamic stability of the bioactive syn (Z) isomer.
Mechanistic Insight & Reaction Pathway
The synthesis relies on the condensation of thiourea with a highly electrophilic
The Selectivity Challenge
The precursor, Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate , presents two electrophilic carbons: the ketone (C3) and the oxime/ester (C2/C1). The Hantzsch reaction must selectively target the C3 ketone and the C4 halide to form the thiazole ring while leaving the C2-oximino ester intact.
Mechanism of Action
-
Nucleophilic Attack: The sulfur atom of thiourea (acting as a soft nucleophile) attacks the
-carbon (C4) bearing the halogen, displacing the halide (S_N2-like). -
Condensation: The nitrogen of the isothiourea intermediate attacks the C3 ketone carbonyl.
-
Dehydration: Loss of water drives the aromatization, forming the stable thiazole ring.
Pathway Visualization
Figure 1: The cascade sequence for converting ethyl acetoacetate to the aminothiazole oxoacetate derivative via the nitrosation-chlorination-cyclization route.[1][2][3][4]
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Temperature (Nitrosation) | 0°C – 5°C | Prevents thermal decomposition of nitrous acid and suppresses decarboxylation of the acetoacetate. |
| Temperature (Cyclization) | 20°C – 30°C | Higher temperatures promote formation of the anti (E) isomer; room temperature favors the kinetic syn (Z) product. |
| pH Control (Isolation) | pH 6.5 – 7.0 | The aminothiazole is amphoteric. Precipitation is maximal at its isoelectric point. |
| Solvent System | Ethanol/Water or Methanol | Protic solvents stabilize the transition state of the thiourea condensation. |
| Catalyst | Sodium Acetate (buffer) | Neutralizes HCl generated during cyclization, preventing acid-catalyzed hydrolysis of the oxime. |
Experimental Protocol
Target Molecule: Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Scale: 100 mmol basis
Reagents & Equipment[5]
-
Reagents: Ethyl acetoacetate (13.0 g), Sodium nitrite (7.6 g), Sulfuric acid (50%), Sulfuryl chloride (14.8 g) or Chlorine gas, Thiourea (7.6 g), Sodium acetate, Ethanol.
-
Equipment: 3-neck Round Bottom Flask (500 mL), Mechanical Stirrer, Thermometer, dropping funnel, pH meter.
Step-by-Step Workflow
Phase 1: Nitrosation (Formation of the Oxime Core)
-
Setup: Charge the flask with Ethyl Acetoacetate (13.0 g, 100 mmol) and glacial acetic acid (30 mL). Cool the system to 0–5°C using an ice-salt bath.
-
Addition: Dissolve Sodium Nitrite (7.6 g, 110 mmol) in water (15 mL). Add this solution dropwise over 45 minutes.
-
Checkpoint: Maintain internal temperature < 8°C. Exotherms indicate decomposition.
-
-
Digestion: Stir at 0–5°C for 2 hours. The solution turns pale yellow/orange, indicating the formation of ethyl 2-(hydroxyimino)-3-oxobutanoate.
Phase 2: Chlorination (Activation)
-
Activation: While maintaining the temperature at 0–5°C , add Sulfuryl Chloride (14.8 g, 110 mmol) dropwise over 1 hour.
-
Note: Gas evolution (SO2, HCl) will occur. Ensure proper venting/scrubbing.
-
-
Completion: Stir for an additional 1 hour. The intermediate ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate is formed. Do not isolate; it is lachrymatory and unstable.
Phase 3: Hantzsch Cyclization
-
Preparation: Dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (50 mL).
-
Condensation: Add the thiourea solution to the chlorinated reaction mass. Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Reaction: Stir for 3–4 hours. A precipitate (the hydrochloride salt of the thiazole) may begin to form.
-
Work-up:
-
Dilute the reaction mass with water (100 mL).
-
Crucial Step: Adjust pH to 6.5–7.0 using 20% Sodium Carbonate or Sodium Hydroxide solution.
-
The free base Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate will precipitate as a white to pale-yellow solid.
-
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry in a vacuum oven at 40°C.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the thiazolyl-oxoacetate derivative.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (<60%) | Hydrolysis of ester during pH adjustment. | Ensure temperature is <10°C during pH adjustment; do not exceed pH 7.5. |
| Product is Oily/Sticky | Incomplete cyclization or anti isomer impurities. | Recrystallize from Ethanol/Water (1:1). Ensure thiourea is dry before use. |
| Dark Coloration | Oxidation of aminothiazole ring. | Perform reaction under Nitrogen atmosphere; add antioxidant (e.g., sodium metabisulfite) during workup. |
| NMR: Split Peaks | Presence of syn (Z) and anti (E) isomers. | The syn isomer is desired.[5][6] Isomerization can be corrected by treating with HCl in methanol followed by reprecipitation. |
Analytical Standard (1H NMR, DMSO-d6):
- 1.30 (t, 3H, CH3)
- 4.35 (q, 2H, CH2)
- 6.85 (s, 1H, Thiazole C5-H)
- 7.20 (br s, 2H, NH2)
- 11.50 (s, 1H, N-OH)
References
-
Industrial Synthesis of Cefotaxime Side Chain: Google Patents. Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.[6][7] Link
-
Mechanistic Overview of Hantzsch Reaction: Wikipedia. Hantzsch Pyridine and Thiazole Synthesis Mechanisms. Link
-
Process Chemistry of Thiazole Oximes: PrepChem. Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Link
-
Optimization of Thiazole Synthesis: National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Link
-
General Hantzsch Protocols: Organic Chemistry Portal. Hantzsch Thiazole Synthesis. Link
Sources
- 1. EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof - Google Patents [patents.google.com]
- 2. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. It is “2-imino-4-thiazolidinones” and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Answering the user's request.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically select and optimize a solvent system for the purification of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate via recrystallization. As specific solubility data for this compound is not widely published, this document emphasizes first-principles methodology, experimental screening, and robust troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate to consider for recrystallization?
To develop a successful recrystallization protocol, we must first infer the properties of the target molecule by analyzing its structure.
-
Structure: Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate consists of a moderately polar thiazole heterocycle, two carbonyl groups (an ester and a ketone), and nonpolar ethyl groups.
-
Polarity: The combination of polar heteroatoms (N, S) and carbonyl groups with nonpolar alkyl chains suggests the molecule has intermediate polarity . This is a crucial starting point for solvent selection.
-
"Like Dissolves Like": This principle suggests that solvents of similar polarity will be most effective. Therefore, we should investigate solvents in the mid-range of polarity, such as alcohols, esters, and chlorinated solvents.[1]
Q2: What is the fundamental principle for selecting an ideal recrystallization solvent?
The cornerstone of recrystallization is differential solubility. An ideal solvent should exhibit:
-
High solubility for the target compound at or near the solvent's boiling point.
-
Low solubility for the target compound at low temperatures (e.g., room temperature or 0-4 °C).[4]
-
Favorable solubility for impurities: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).
-
Non-reactivity: The solvent must be chemically inert towards the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
Q3: How do I perform a systematic solvent screening for a new compound like this one?
A systematic approach saves time and material. The recommended workflow is to perform small-scale tests in parallel.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place a small amount (approx. 10-20 mg) of the crude Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate into several different test tubes.
-
Solvent Selection: Based on the compound's intermediate polarity, select a range of solvents from different chemical classes. A good starting palette is provided in the table below.
-
Room Temperature Test: Add the first solvent dropwise to one test tube at room temperature, vortexing after each addition.
-
If the compound dissolves readily, the solvent is unsuitable as a single solvent but may be useful as the "soluble" component in a solvent pair.
-
If the compound is completely insoluble, it may be a candidate for the "insoluble" component of a solvent pair.
-
If the compound is sparingly soluble, proceed to the next step.[4][5]
-
-
Hot Solubility Test: Gently heat the sparingly soluble mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Be patient, as dissolution can take time. Record the approximate volume of solvent used. Crucially, do not add a large excess of solvent , as this is the most common reason for poor yield.[3][6]
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.[5][6]
-
Evaluation: The best single solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.
Table 1: Candidate Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Rationale & Potential Use |
| Ethanol | Alcohol | 78 | Polar | Often effective for moderately polar compounds. Used for recrystallizing other thiazole derivatives.[7] |
| Isopropanol | Alcohol | 82 | Polar | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | Ester | 77 | Intermediate | The ester functional group may effectively solvate the target molecule.[1] |
| Acetone | Ketone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can be advantageous. |
| Toluene | Aromatic | 111 | Nonpolar | May be effective if impurities are highly polar. Used for recrystallizing some heterocyclic esters.[8][9] |
| Heptane/Hexane | Alkane | 98 / 69 | Nonpolar | Unlikely to be a good single solvent, but excellent as an anti-solvent (the "insoluble" solvent) in a pair system.[1] |
| Water | Aqueous | 100 | Very Polar | Unlikely to dissolve the compound, but could be an anti-solvent if a polar organic solvent is used.[1] |
Visual Guide 1: Systematic Solvent Selection Workflow
Caption: Workflow for single-solvent screening.
Q4: What are mixed-solvent systems and when are they necessary?
A mixed-solvent system (or solvent pair) is used when no single solvent has the ideal solubility profile. It consists of two miscible solvents:
-
Solvent A (the "good" solvent): One in which the compound is highly soluble, even at room temperature.
-
Solvent B (the "bad" or "anti-solvent"): One in which the compound is poorly soluble, even at high temperatures.[10]
Commonly used pairs include ethanol/water, ethyl acetate/hexane, and methanol/dichloromethane.[10]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of hot Solvent A .
-
Addition of Anti-Solvent: While keeping the solution hot, add Solvent B dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of hot Solvent A until the solution becomes clear again.
-
Crystallization: Cool the solution slowly, as described in Protocol 1. The compound is now much less soluble in the mixed-solvent system and should crystallize out.
Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates as a liquid because the solution temperature is above the compound's melting point, or because the solution is supersaturated with impurities.[3]
-
Immediate Action: Reheat the solution to dissolve the oil.
-
Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to decrease the saturation level. Cool again, very slowly.[3][6]
-
Solution 2 (Change Solvent): The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Solution 3 (For Mixed Solvents): If using a solvent pair, add more of the "good" solvent (Solvent A) before cooling.[3]
Q6: No crystals are forming, even after cooling in an ice bath. What went wrong?
This is a very common issue, usually with a simple fix.
-
Problem 1: Too Much Solvent. This is the most frequent cause.[3][6]
-
Fix: Gently boil off some of the solvent to concentrate the solution and then attempt to cool and crystallize again.[3]
-
-
Problem 2: Supersaturation. The solution is stable beyond its saturation point and needs a nucleation site to begin crystallization.[6]
Q7: My final yield is very low. How can I improve it?
A low yield means a significant amount of your product was left behind in the mother liquor.
-
Cause 1: Excess Solvent. As mentioned, using the absolute minimum amount of hot solvent is critical.[3][5]
-
Cause 2: Premature Crystallization. If crystals form during a hot filtration step, product is lost. Ensure the funnel and flask are pre-heated.
-
Cause 3: Insufficient Cooling. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.
-
Recovery: You can often recover more product by concentrating the mother liquor (filtrate) and cooling it again for a second crop of crystals. Note that this second crop may be less pure than the first.
Visual Guide 2: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Finding the best solvent for recrystallisation. Royal Society of Chemistry, Education in Chemistry. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. PubChem, National Center for Biotechnology Information. [Link]
-
Recrystallization Issues. Reddit r/Chempros. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Center for Biotechnology Information. [Link]
-
Recrystallization Solvent Pair. YouTube. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. National Center for Biotechnology Information. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]
-
Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (C7H8N2O3S). PubChemLite. [Link]
-
ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Resolving moisture sensitivity issues with Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
This guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate . It is designed to address the compound's inherent moisture sensitivity, providing mechanistic insights, diagnostic tools, and recovery protocols.
Ticket Subject: Handling Moisture Sensitivity, Hydration Reversal, and Storage Protocols. Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.[1]
Core Analysis: The Mechanism of Sensitivity
User Question: Why is this specific thiazole intermediate so sensitive to moisture compared to other esters?
Technical Insight:
The sensitivity of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is not a flaw but a chemical feature derived from its utility as a high-reactivity electrophile.[1] Its instability in air arises from the
-
Electronic Activation: The ketone at the C2 position is "super-electrophilic."[1] It is sandwiched between two electron-withdrawing groups: the ester carbonyl and the thiazole ring (which acts as an electron sink).
-
Gem-Diol Formation (Hydration): Unlike standard ketones, this C2 carbonyl does not just "get wet"; it chemically reacts with atmospheric water to form a gem-diol (hydrate) .[1][2][3] This is an equilibrium process.
-
Hydrolysis (Degradation): Prolonged exposure, especially in the presence of trace acids or bases, leads to the irreversible hydrolysis of the ester to the carboxylic acid.
Pathway Visualization
The following diagram illustrates the reversible hydration versus the irreversible hydrolysis.
Figure 1: The degradation pathway.[1] Note that Gem-Diol formation is reversible (Yellow), while Acid formation is largely irreversible (Red).
Diagnostic Module: Is My Compound Compromised?
User Question: The compound looks different than when I bought it. How do I confirm if it is hydrated or hydrolyzed?
Use this diagnostic matrix to evaluate the integrity of your reagent.
| Diagnostic Method | Observation (Active Compound) | Observation (Compromised/Hydrated) | Technical Interpretation |
| Physical Appearance | Crystalline solid or clear oil (depending on purity/batch).[1] | Gummy, sticky residue; "wet" clumping; or phase separation.[1] | Disruption of crystal lattice by water insertion (hydrate formation).[1] |
| Sharp thiazole protons. Distinct ethyl quartet/triplet. | Broadened peaks.[1] New, exchangeable broad singlet (OH) at 4.0–6.0 ppm.[1] | Rapid proton exchange from gem-diol hydroxyls. | |
| ~180 ppm (Ketone C=O)~160 ppm (Ester C=O) | ~90–95 ppm (Gem-diol C-OH)Ketone signal disappears.[1] | Hybridization change from | |
| Solubility | Soluble in DCM, Toluene.[1] | Poor solubility in non-polar solvents; cloudy in Toluene.[1] | Polarity increase due to dual hydroxyl groups.[1] |
Recovery Protocol: The "Toluene Reset"
User Question: My NMR shows the gem-diol peak. Do I need to discard the batch?
Solution: No. Because hydration is an equilibrium process, you can drive the reaction backward using Azeotropic Distillation .
The Protocol
Objective: Shift equilibrium
-
Dissolution: Dissolve the compromised compound in anhydrous Toluene (10 mL per gram of compound). Toluene forms a positive azeotrope with water (boiling point 85°C, 20% water).[1]
-
Apparatus: Set up a rotary evaporator. Do not use a drying agent (like MgSO
) alone, as it effectively competes for surface moisture but cannot "pull" chemically bound water from the gem-diol as effectively as heat + azeotrope.[1] -
Distillation:
-
The "Chase" (Critical Step): Repeat step 1 and 3 three times . This iterative process ensures the complete removal of water from the equilibrium.
-
Final Drying: Place the resulting oil/solid under high vacuum (<1 mbar) for 4–6 hours to remove trace toluene.
Validation: Re-run
Reaction Troubleshooting & FAQs
User Question: I used the compound "as is" and my Hantzsch coupling failed. Why?
Root Cause Analysis:
In reactions like the Hantzsch thiazole synthesis or condensations with hydrazines, the
-
The Problem: The gem-diol carbon is
hybridized and not electrophilic . Nucleophiles (amines/hydrazines) cannot attack a carbon that already has four bonds.[1] -
The Result: The reaction stalls, or the nucleophile attacks the ester instead, leading to wrong byproducts.
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting reaction failures involving
Frequently Asked Questions
Q: Can I store this compound in the fridge? A: Yes, but with a caveat. Cold storage (2–8°C) slows hydrolysis, but refrigerators are humid environments.[1] You must store the vial inside a secondary container (desiccator or jar with Drierite) and seal the cap with Parafilm. Allow the vial to warm to room temperature before opening to prevent condensation [2].
Q: Can I use Benzene instead of Toluene for drying? A: Chemically, yes.[1] Benzene/Water azeotrope is efficient.[1] However, Toluene is safer and sufficiently effective for this application.[1]
Q: My compound turned into a carboxylic acid (Hydrolysis). Can I fix it?
A: Not easily. Once the ester bond cleaves, you must re-esterify (e.g., Ethanol + H
References
-
RSC Publishing. (2010).[1] Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives.[1][4] Chemical Science.[1][5] Link
-
Wipf Group. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh.[1] Link
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[2]Link
-
Chemistry LibreTexts. (2024). Nucleophilic Addition of Water: Hydration.[1][3]Link
Sources
Validation & Comparative
The Dual-Carbonyl Signature: A Comparative Guide to Alpha-Keto Ester IR Spectroscopy
Executive Summary
Audience: Medicinal Chemists, Process Chemists, and Spectroscopists.
Focus: Definitive identification of alpha-keto ester functional groups (
Alpha-keto esters are critical intermediates in the synthesis of heterocycles (e.g., quinoxalines) and peptide mimics. Their identification by IR spectroscopy presents a unique challenge: the theoretical presence of two carbonyl groups often results in a single, broadened, or complex band rather than two distinct peaks. This guide dissects the electronic and vibrational mechanisms behind this phenomenon, provides a comparative spectral analysis, and outlines a self-validating experimental protocol.
Part 1: Theoretical Framework
The "Merged Band" Phenomenon
In a standard organic molecule, a ketone absorbs at
Mechanistic Causality:
-
Inductive Effect (+I): The ester group is electron-withdrawing. It pulls electron density away from the adjacent ketone carbonyl carbon. This destabilizes the resonance structure (
), increases the double-bond character of the ketone, and shifts its vibrational frequency upward (blue shift) from to . -
Vibrational Coupling: Because the two carbonyls are directly adjacent and possess similar force constants, their vibrational modes couple. Unlike alpha-beta unsaturated systems where resonance lowers frequency, the alpha-dicarbonyl arrangement relies on dipolar interactions.
-
Result: The "up-shifted" ketone band overlaps significantly with the static ester band, often creating one super-intense envelope.
Conformational Isomerism (s-cis vs. s-trans)
The orientation of the two carbonyl dipoles significantly impacts the spectrum.[1]
-
s-trans (Anti-periplanar): The thermodynamically preferred conformation for acyclic alpha-keto esters. Dipoles oppose each other, minimizing repulsion.
-
s-cis (Syn-periplanar): Higher energy due to dipole repulsion. If constrained to this form (e.g., in cyclic systems), the repulsion stiffens the bonds, shifting frequencies even higher (
).
Part 2: Comparative Spectral Analysis
The following table contrasts alpha-keto esters with their structural relatives. Note the diagnostic shifts that distinguish the alpha-keto ester from a simple mixture of ketone and ester.
Table 1: Diagnostic IR Bands of Carbonyl Systems[2][3]
| Functional Group | Structure | Primary C=O Band ( | Secondary Bands | Key Diagnostic Feature |
| Alpha-Keto Ester | 1725 – 1750 (Strong, Broad) | 1200 – 1300 (C-O stretch) | Single "merged" high-freq carbonyl band; absence of distinct ketone peak at 1715. | |
| Simple Ester | 1735 – 1750 | 1150 – 1250 (C-O stretch) | Sharp, single C=O peak. No broadening from coupling. | |
| Simple Ketone | 1710 – 1720 | ~1200 (weak C-C-C) | Lower frequency C=O. No strong C-O stretch in fingerprint region. | |
| Alpha-Diketone | 1710 – 1720 | None | Often splits into a doublet due to coupling, but remains at lower frequency than esters. | |
| Pyruvic Acid | 1700 – 1725 | 2500 – 3300 (Broad O-H) | Presence of massive O-H "trough" obscures C-H region. |
Analyst Note: If you see a band at
that is significantly broader than a standard ester peak, and the molecule lacks OH/NH groups, suspect an alpha-keto ester.
Part 3: Visualization of Logic & Workflow
Spectral Identification Logic
This diagram illustrates the decision matrix for identifying an alpha-keto ester from an unknown spectrum.
Figure 1: Decision tree for isolating alpha-keto esters from related carbonyl compounds.
Part 4: Experimental Protocol
Sample Preparation (Liquid Film vs. Solution)
Alpha-keto esters like ethyl pyruvate are often volatile liquids. Improper handling leads to evaporation or hydrolysis.
Method A: Neat Liquid Film (Preferred for Qualitative ID)
-
Materials: NaCl or KBr salt plates.
-
Application: Place one drop of the analyte on the center of a plate.
-
Sandwich: Place the second plate on top and rotate 90° to spread the film. Do not over-tighten (prevents cracking).
-
Acquisition: Scan immediately (4 scans,
resolution).-
Why? Thin films provide the highest intensity for the C=O stretch, essential for seeing the "broadening" effect of the coupled carbonyls.
-
Method B: Solution Phase (Preferred for Detailed Resolution)
-
Solvent: Carbon Tetrachloride (
) or Chloroform ( ).-
Why? Non-polar solvents minimize hydrogen bonding, sharpening the peaks and potentially resolving the ketone shoulder from the ester peak.
-
-
Concentration: Prepare a 0.05 M solution.
-
Cell: Use a sealed liquid cell with
path length.
Data Validation Checklist
Before confirming the structure, verify the following:
References
-
National Institute of Standards and Technology (NIST). Ethyl Acetate Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook.[2][3] [Link]
-
PubChem. Ethyl Pyruvate Compound Summary. National Library of Medicine. [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters and Carbonyls. [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Executive Summary
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is a specialized heterocyclic intermediate often used as a scaffold in drug discovery. Due to the presence of the thiazole ring and the electrophilic
Immediate Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong bases.[1]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material.[2] While specific toxicological data for this exact ethyl-analog may be limited, we apply Group Hazard Principles based on structural analogs (e.g., Cefixime intermediates, aminothiazole esters).
| Parameter | Specification / Assessment |
| Chemical Name | Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
| Functional Groups | 1,3-Thiazole (Heterocycle), |
| Physical State | Typically a yellow to orange oil or low-melting solid. |
| Reactivity | Hydrolysis Susceptible: The ester bond is labile; moisture releases ethanol and the corresponding keto-acid. Oxidation: Thiazole ring can react exothermically with strong oxidizers. |
| GHS Classification | Warning H302: Harmful if swallowed (Category 4) H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| RCRA Waste Code | Not P-listed or U-listed. Classify as D001 (Ignitable) if in flammable solvent, or Characteristic Organic Waste . |
Expert Insight: The
-keto ester functionality makes this compound an electrophile. It can act as a skin sensitizer. Always double-glove (Nitrile) when handling waste to prevent dermal absorption.
Pre-Disposal Stabilization & Segregation
To ensure safety during storage and transport, the compound must be chemically stable.
A. Segregation Rules
-
Segregate from Oxidizers: Isolate from nitrates, peroxides, and permanganates. The sulfur in the thiazole ring is a reducing agent; mixing with oxidizers can generate heat and sulfur oxide gases (
). -
Segregate from Bases: Do not mix with caustic waste (NaOH, KOH). High pH triggers rapid hydrolysis of the ester, potentially generating heat and pressure buildup in closed containers.
B. Chemical Compatibility Matrix
-
Compatible: Acetone, Ethyl Acetate, Dichloromethane (DCM), Methanol.
-
Incompatible: Nitric Acid, Sulfuric Acid, Aqueous Ammonia, Bleach.
Step-by-Step Disposal Workflow
Scenario A: Pure Substance (Solid/Oil) or Expired Reagent
-
Containment: Transfer the material into a screw-top glass vial or HDPE wide-mouth bottle .
-
Solvent Rinse: Rinse the original container with a minimal amount of acetone or ethyl acetate. Add this rinse to the waste container.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate (95%), Acetone (5%)"
-
Hazard Checkbox: Toxic, Irritant.[3]
-
-
Stream: Place in Solid/Sludge Organic Waste bin.
Scenario B: Reaction Mixture (Liquid Waste)
Most researchers will encounter this compound dissolved in reaction solvents (e.g., DCM, THF, DMF).
-
Determine Solvent Base:
-
Halogenated: If dissolved in DCM or Chloroform
Stream A (Halogenated Waste) . -
Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or THF
Stream B (Non-Halogenated Waste) .
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid/base workups, neutralize carefully before bottling to prevent long-term degradation or gas evolution.
-
Bottling: Use an approved safety carboy (HDPE or Coated Glass). Leave 10% headspace for expansion.
Visual Decision Matrix (Workflow)
The following diagram outlines the logical flow for categorizing and packaging the waste.
Caption: Decision matrix for segregating thiazole-derivative waste streams based on solvent composition and physical state.
Emergency Response Procedures (Spills)
In the event of a benchtop spill of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate:
-
Evacuate & Ventilate: The compound may emit irritating vapors.[3][4][5][6][7] Clear the immediate area.[1][2][4][5][6][8]
-
PPE: Don Nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
Solids: Sweep up carefully to avoid dust generation.[4] Use a damp paper towel to collect fine residue.
-
-
Decontamination: Clean the surface with a soap and water solution.[2][5][7] Do not use bleach, as it may react with the thiazole sulfur.
-
Disposal of Debris: Place all contaminated absorbents and gloves into a sealed plastic bag, label as "Hazardous Spill Debris," and dispose of via the Solid Hazardous Waste stream.
References & Regulatory Grounding[1][5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
PubChem. (2023). Compound Summary: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (Analog).[9] National Library of Medicine.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Thiazole Derivatives Generic Handling. Merck KGaA.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. United States Department of Labor.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cochise.edu [cochise.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate [cymitquimica.com]
Personal protective equipment for handling Ethyl2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Topic: Personal protective equipment for handling Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Executive Summary: Operational Safety Profile
Compound: Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Chemical Class: Thiazole
This guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of analogous thiazole glyoxylates. The presence of the
Chemical Profile & Hazard Identification
Since a dedicated Safety Data Sheet (SDS) is likely unavailable for this specific regioisomer in public databases, we apply Read-Across Toxicology from structural analogs (e.g., Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, CAS 64987-08-2).
Hazard Decision Logic (Graphviz)
Figure 1: Hazard inference logic based on structural moieties. The alpha-keto ester is a known electrophile, indicating potential for protein binding (sensitization).
Key Physical Properties (Estimated)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (low melting) or Viscous Oil | May require warming for transfer; dust risk if solid. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Compatible with standard organic waste streams. |
| Reactivity | Electrophilic at Carbonyl C-2 | Moisture sensitive; keep containers tightly sealed. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Principle" —assuming the compound can penetrate standard latex and cause sensitization.
| PPE Category | Specification | Rationale (Causality) |
| Hand Protection | Nitrile (Double Layer) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm) | Permeation Resistance: Thiazoles are organic heterocycles that can permeate thin latex. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders or reactive oils which can migrate around lenses via air currents. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Source Control: The |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Exposure Gap: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap during weighing/transfer. |
Operational Handling Protocol
Objective: Transfer 500 mg of compound for a reaction without personal exposure or cross-contamination.
Step-by-Step Methodology
-
Engineering Setup:
-
Verify Fume Hood face velocity is >0.5 m/s.
-
Clear the "working zone" (6 inches back from the sash).
-
Place a disposable absorbent mat (pig mat) in the center.
-
-
Weighing Procedure (If Solid):
-
Do not remove the stock bottle from the hood.
-
Use an anti-static gun on the spatula and weigh boat to prevent electrostatic scattering of the fine powder.
-
Transfer solid gently. If spillage occurs on the balance, wipe immediately with a DCM-dampened tissue (while wearing double gloves).
-
-
Transfer Procedure (If Liquid/Oil):
-
Viscous oils often adhere to glass. Use a positive displacement pipette or a glass syringe with a wide-bore needle.
-
Avoid Luer-slip syringes; use Luer-lock to prevent needle detachment under pressure (a common cause of projectile chemical splash).
-
-
Dissolution & Reaction:
-
Dissolve the compound in the reaction solvent (e.g., DCM or THF) before adding it to the main reaction vessel if possible. This creates a dilute solution, reducing the consequence of a splash.
-
Operational Workflow Diagram (Graphviz)
Figure 2: Safe handling workflow emphasizing pre-dissolution to minimize handling of the neat concentrated material.
Emergency Response & Disposal
Spill Response (Small Scale < 5g)
-
Alert: Announce the spill to labmates.
-
Isolate: Close the fume hood sash immediately to contain vapors.
-
Neutralize:
-
Cover with Vermiculite or Spill-X-S (Solvent adsorbent).
-
Do not use water immediately, as the ester hydrolysis may generate acidic byproducts or heat.
-
-
Clean: Scoop into a hazardous waste bag. Wipe surface with acetone, then soap and water.
Waste Disposal
-
Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Clearly mark the tag with "Thiazole Derivative - Irritant." Do not simply label "Organic Waste."
-
Container: High-density polyethylene (HDPE) or Glass.
References
-
PubChem. (n.d.).[1] Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Analogous Compound Safety Data). National Library of Medicine. Retrieved February 12, 2026, from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling novel compounds).
-
Fisher Scientific. (2023). Safety Data Sheet: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.[2][3][4][5][6][7] Retrieved February 12, 2026, from [Link]
- Sigma-Aldrich. (n.d.). Thiazole Derivatives Handling Guide. (General reference for heterocyclic chemistry safety).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
